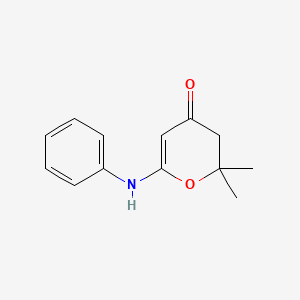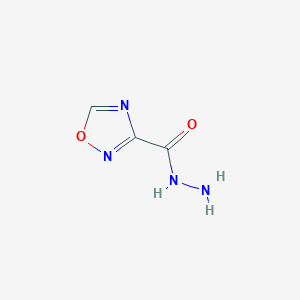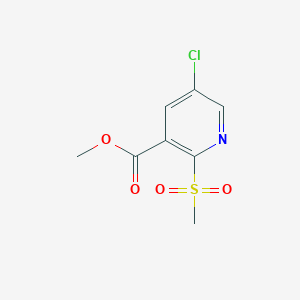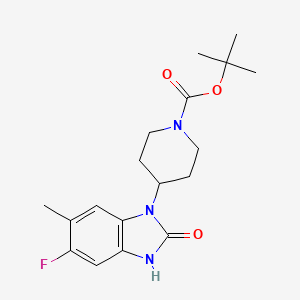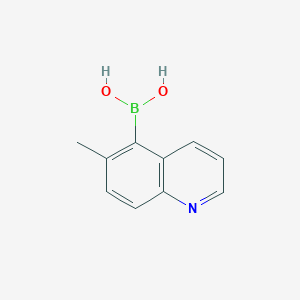![molecular formula C18H12FN5O3 B1394467 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1326856-71-6](/img/structure/B1394467.png)
1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, an oxadiazol ring, a pyridin ring, and a pyrazole ring12. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related fluorinated pyrazole involved a two-step reaction: first, the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, and second, the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating2. However, the exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a fluorophenyl group, an oxadiazol ring, a pyridin ring, and a pyrazole ring12. However, detailed structural analysis or confirmation through techniques such as X-ray crystallography or NMR spectroscopy is not provided in the available literature.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature. However, similar compounds have been involved in various chemical reactions. For example, a related compound was synthesized via a two-step reaction involving the formation of a pyrazoline intermediate followed by oxidative aromatization to form the pyrazole2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature. However, similar compounds are often solid at room temperature and have high solubility in polar solvents1.Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
Compounds structurally similar to 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid have been shown to inhibit Aurora A kinase, suggesting potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Optical Properties in Heterocyclic Compounds
Research indicates that derivatives of this compound exhibit unique optical properties, such as fluorescence and UV-vis absorption, which could be relevant in material science and spectroscopy applications (Yan-qing Ge et al., 2014).
Antimicrobial and Antimycobacterial Activity
Studies have demonstrated that certain derivatives show antimicrobial and antimycobacterial activities, suggesting potential applications in developing new antibiotics or treatments for bacterial infections (.. R.V.Sidhaye et al., 2011).
Antifungal and Antibacterial Properties
Some derivatives exhibit potent antibacterial and antifungal activities, indicating potential use in pharmaceuticals targeting resistant strains of bacteria and fungi (N. Desai et al., 2016).
Xanthine Oxidase Inhibitory Activity
Research has shown that certain derivatives of this compound have xanthine oxidase inhibitory activity, which could be significant in the treatment of gout or related conditions (De-Qiang Qi et al., 2015).
Crystal Structure and Reactivity
Studies on the crystal structure and reactivity of these compounds contribute to our understanding of their chemical properties, which is crucial for their application in various fields, including material science and drug design (Wan-Sin Loh et al., 2013).
Antioxidant Properties
Some derivatives have been found to possess antioxidant properties, indicating potential use in pharmaceuticals or as dietary supplements (F. Bassyouni et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available literature. However, similar compounds have been used in the development of new drugs, suggesting that they may have acceptable safety profiles12.
Future Directions
The future directions for research on this compound are not explicitly mentioned in the available literature. However, given the diverse pharmacological effects of similar compounds, further research could explore the potential of this compound in drug development12.
properties
IUPAC Name |
1-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c1-10-14(18(25)26)9-21-24(10)15-7-4-12(8-20-15)17-22-16(23-27-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHBSFZNZCXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



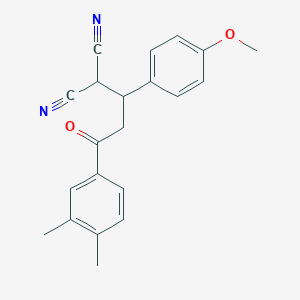
![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)
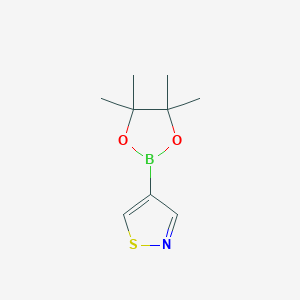
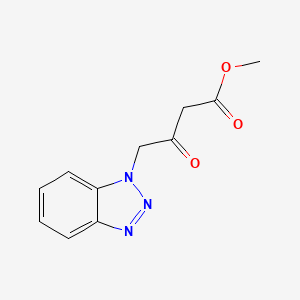

![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
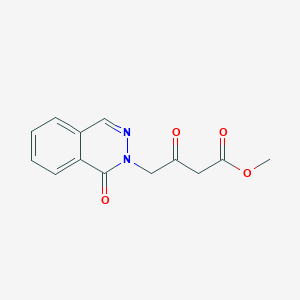
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
